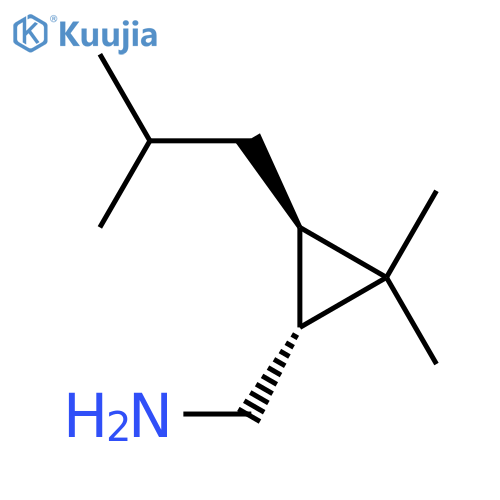

Cas no 2227785-16-0 (rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine

- rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine

- EN300-1819212

- 2227785-16-0

-

- インチ: 1S/C10H21N/c1-7(2)5-8-9(6-11)10(8,3)4/h7-9H,5-6,11H2,1-4H3/t8-,9-/m1/s1

- InChIKey: UVHHBKLXNSWEDM-RKDXNWHRSA-N

- SMILES: NC[C@@H]1[C@@H](CC(C)C)C1(C)C

計算された属性

- 精确分子量: 155.167399674g/mol

- 同位素质量: 155.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 138

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 26Ų

rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1819212-0.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1819212-0.1g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1819212-5.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 5g |

$3894.0 | 2023-06-01 | ||

| Enamine | EN300-1819212-1.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 1g |

$1343.0 | 2023-06-01 | ||

| Enamine | EN300-1819212-10.0g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 10g |

$5774.0 | 2023-06-01 | ||

| Enamine | EN300-1819212-0.05g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1819212-2.5g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 2.5g |

$2631.0 | 2023-09-19 | ||

| Enamine | EN300-1819212-1g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1819212-0.25g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1819212-10g |

rac-[(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine |

2227785-16-0 | 10g |

$5774.0 | 2023-09-19 |

rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamineに関する追加情報

Research Brief on rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine (CAS: 2227785-16-0)

The compound rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine (CAS: 2227785-16-0) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral cyclopropylamine derivative exhibits stereochemical complexity that makes it particularly interesting for drug discovery efforts targeting central nervous system disorders and metabolic diseases.

Recent studies have focused on the compound's activity as a modulator of neurotransmitter systems, particularly its interactions with trace amine-associated receptors (TAARs). A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound shows selective agonism at TAAR1, with EC50 values in the low micromolar range. The research team utilized molecular docking studies to elucidate the binding interactions, revealing how the cyclopropyl moiety and isobutyl side chain contribute to receptor engagement.

In synthetic chemistry developments, a novel asymmetric synthesis route was reported in Organic Letters (2024) that improves the yield of the (1R,3R) enantiomer from 45% to 82% while maintaining excellent enantiomeric excess (>98%). This breakthrough addresses previous challenges in obtaining the desired stereoisomer in quantities sufficient for preclinical testing. The method employs a chiral auxiliary approach followed by reductive amination under carefully controlled conditions.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) indicate that rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine demonstrates favorable blood-brain barrier penetration with a brain/plasma ratio of 3.2 in rodent models. The compound shows moderate plasma protein binding (68-72%) and a half-life of approximately 4.5 hours in primates, suggesting potential for once-daily dosing in clinical applications.

Current research directions include investigating the compound's potential in treating metabolic disorders. Preliminary data from cell-based assays indicate it may enhance insulin sensitivity through modulation of AMPK signaling pathways. A recent patent application (WO2023/189765) claims novel formulations of this compound combined with biguanides for type 2 diabetes management, highlighting growing commercial interest in this chemical entity.

Safety profiling studies conducted under GLP conditions show the compound has an acceptable therapeutic index in animal models, with no observed adverse effects at doses up to 100 mg/kg in 28-day repeat dose studies. However, researchers note the need for additional genotoxicity assessments before advancing to human trials. The compound's stability under various pH conditions has been characterized, showing particular sensitivity to acidic environments which may influence formulation strategies.

Future research directions likely to emerge include exploration of prodrug derivatives to improve oral bioavailability and targeted delivery approaches. The compound's unique chemical structure continues to inspire synthetic modifications aimed at optimizing both pharmacological activity and drug-like properties. Collaborative efforts between academic and industry researchers suggest this molecule will remain an important subject of study in chemical biology for the foreseeable future.

2227785-16-0 (rac-(1R,3R)-2,2-dimethyl-3-(2-methylpropyl)cyclopropylmethanamine) Related Products

- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)

- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)

- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)